Dipotassium hydrogenphosphite

Description

Historical Context and Evolution of Research Trajectories

The study of phosphites, including dipotassium (B57713) hydrogen phosphite (B83602), has a history rooted in agricultural science. Initial investigations in the early 20th century explored the potential of various phosphorus-containing compounds as fertilizers. A study as early as 1930 concluded that phosphites were poor sources of nutritional phosphorus for plants, which led to their dismissal as a viable fertilizer option for a period. rsc.org

Research trajectories shifted significantly in the following decades as the fungicidal properties of phosphites were discovered. It was found that phosphites, including potassium salts, were effective in controlling plant diseases caused by oomycetes such as Phytophthora. rsc.org This discovery led to the commercialization of phosphite compounds as fungicides.

In the late 20th century, interest in the agricultural applications of phosphites was renewed with the discovery that potassium phosphite could alleviate symptoms of phosphorus deficiency in certain plants and improve fruit yield in others. rsc.org This led to the development of phosphite-based products marketed as biostimulants. le.ac.ukfrontiersin.org

From an industrial and laboratory synthesis perspective, methods for preparing high-purity dipotassium hydrogen phosphite have been developed. One patented method involves the neutralization reaction of phosphorous acid with potassium hydroxide (B78521) in an alcohol solvent, which allows for the separation of the product due to its insolubility in alcohol. google.com This highlights a continuous effort to refine the production of this compound for various applications.

Significance in Interdisciplinary Chemical Sciences

Dipotassium hydrogen phosphite serves as a versatile building block and reagent in multiple areas of the chemical sciences, including organic synthesis, materials science, and catalysis. mdpi.combiosynth.com Its utility stems from the reactivity of the phosphite anion.

In organic synthesis , dipotassium hydrogen phosphite is a precursor for the synthesis of various organophosphorus compounds. epa.gov It can be used in reactions to form phosphite esters and other derivatives. mdpi.com Research has also explored the catalytic applications of phosphite-containing ligands in enantioselective reactions. mdpi.com

In the realm of materials science , phosphite compounds are utilized in the synthesis of novel materials. For instance, hybrid organic-inorganic phosphite materials have been synthesized and studied for their unique structural properties. mdpi.com Research into metal phosphites has revealed a wide range of structures with different dimensionalities.

The field of catalysis has also seen the application of phosphite-derived compounds. Phosphine-phosphite ligands have been used in iridium-catalyzed hydrogenation reactions. mdpi.com While research into the direct catalytic use of dipotassium hydrogen phosphite is ongoing, its role as a precursor to catalytically active species is established.

The structural chemistry of phosphites, including dipotassium hydrogen phosphite, has been a subject of investigation to understand the coordination and bonding within these compounds, which is crucial for designing new materials and catalysts. rsc.org

Structure

2D Structure

Properties

IUPAC Name |

dipotassium;hydrogen phosphite | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2K.HO3P/c;;1-4(2)3/h;;1H/q2*+1;-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBMOWLAOINHDLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

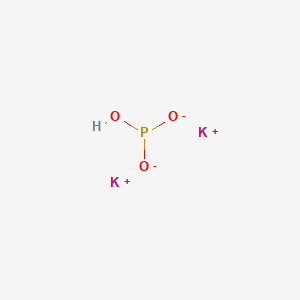

OP([O-])[O-].[K+].[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HK2O3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.177 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthesis and Process Engineering Methodologies

Laboratory-Scale Synthetic Routes

The laboratory-scale synthesis of dipotassium (B57713) hydrogen phosphite (B83602) is commonly achieved through neutralization reactions involving a phosphorus-containing acid and a potassium source. A prevalent method involves the reaction of phosphoric acid (H₃PO₄) with potassium hydroxide (B78521) (KOH). google.com

The reaction stoichiometry is crucial for the formation of the desired dipotassium salt. The process typically involves the slow addition of a 50% phosphoric acid solution to a 30% aqueous solution of potassium hydroxide under constant agitation. guidechem.com To facilitate the reaction kinetics, the temperature is generally maintained between 90-100°C. guidechem.com The endpoint of the neutralization is critical and is controlled by monitoring the pH of the reaction mixture, with a target pH of 8.5-9.0, often determined using an indicator like phenolphthalein. google.comguidechem.com Following the neutralization, the solution is concentrated by heating to 120-124°C and then filtered to remove any insoluble impurities. guidechem.com The final product is obtained by cooling the clarified filtrate to below 20°C to induce crystallization. The resulting crystals are then separated by centrifugation. guidechem.com

An alternative approach within the neutralization method involves the use of potassium carbonate (K₂CO₃) as the potassium source, which is added to a 30% phosphoric acid solution. guidechem.com Similar to the potassium hydroxide route, the reaction is monitored and controlled to a pH of 8.5-9.0. guidechem.com The subsequent concentration, filtration, and crystallization steps are analogous to the potassium hydroxide method. guidechem.com

The fundamental reaction for the synthesis using potassium hydroxide is:

H₃PO₄ + 2KOH → K₂HPO₄ + 2H₂O guidechem.com

| Parameter | Value | Reference |

| Reactants | Phosphoric Acid (H₃PO₄), Potassium Hydroxide (KOH) | google.comguidechem.com |

| Reaction Temperature | 90-100°C | guidechem.com |

| Final pH | 8.5-9.0 | guidechem.com |

| Concentration Temperature | 120-124°C | guidechem.com |

| Crystallization Temperature | <20°C | guidechem.com |

Alternative precursors to phosphoric acid have been explored for the synthesis of dipotassium hydrogen phosphate (B84403), with urea (B33335) phosphate being a notable example. This method circumvents the direct use of phosphoric acid, which can be corrosive to equipment. google.com The synthesis involves the reaction of urea phosphate with potassium hydroxide. google.com

The reaction proceeds in a stepwise manner, where urea phosphate first reacts with potassium hydroxide to form potassium dihydrogen phosphate, which then further reacts with potassium hydroxide to produce dipotassium hydrogen phosphate. google.com

| Parameter | Value | Reference |

| Precursor | Urea Phosphate | google.com |

| Co-reactant | Potassium Hydroxide | google.com |

| Reaction Temperature | 50-90°C | google.com |

| Reaction Time | 20-70 minutes | google.com |

| Final pH | 8.0-9.5 | google.com |

Industrial Production and Purification Technologies

The industrial production of dipotassium hydrogen phosphate can utilize wet-process phosphoric acid, which is derived from the acidification of phosphate rock. google.com This raw material is less pure than thermal process phosphoric acid and contains various impurities such as sulfates, fluorides, arsenic, and heavy metals. google.comepa.gov Consequently, a multi-step purification process is required to produce food-grade dipotassium hydrogen phosphate. google.com

A typical industrial process begins with the dilution of the industrial wet-process purified phosphoric acid with water. google.com This is followed by a neutralization and desulfurization step, where a desulfurizing agent and potassium hydroxide are added. google.com This causes the precipitation of sulfate (B86663) ions. The solution is then subjected to membrane filtration. google.com Subsequent steps involve the removal of heavy metals and arsenic, which can be achieved by heating, cooling, and further membrane filtration to obtain a micro-alkaline solution. google.com The pH is then adjusted with potassium hydroxide, and the solution is concentrated to produce a dipotassium hydrogen phosphate concentrate. google.com Finally, the concentrated liquid undergoes cooling and crystallization to yield the wet crystalline product, which is then separated from the mother liquor. google.com

The purification strategy is based on the principle that sulfate and fluoride (B91410) ions are more likely to precipitate under weakly acidic conditions, while heavy metal ions form insoluble precipitates under neutral to alkaline conditions. google.com

Process optimization is critical for achieving high-purity dipotassium hydrogen phosphate, particularly when targeting pharmaceutical or food-grade standards. One optimization strategy involves recrystallization following the initial neutralization reaction. google.com

In a method designed for high-purity applications, after the neutralization of phosphoric acid with potassium hydroxide and an initial reaction period, activated carbon is added to the solution for decolorization. google.comgoogle.com The solution is then filtered, and the filtrate is subjected to controlled cooling. google.com A key optimization step is the addition of an organic solvent, or a mixture of solvents such as ethanol (B145695) and ethyl acetate (B1210297), during the cooling phase when the filtrate reaches a temperature of 55-60°C. google.com The presence of these organic solvents aids in the removal of organic impurities. google.com The final product is then obtained by cooling the solution to 0°C, followed by suction filtration and vacuum drying at 60°C. google.com This optimized process has been shown to improve the appearance and luster of the dipotassium hydrogen phosphate crystals and reduce the level of related substances. google.com

| Optimization Step | Purpose | Reference |

| Activated Carbon Treatment | Decolorization | google.comgoogle.com |

| Addition of Organic Solvents (Ethanol, Ethyl Acetate) | Removal of Organic Impurities | google.com |

| Controlled Cooling to 0°C | Enhanced Crystallization | google.com |

| Vacuum Drying at 60°C | Removal of Residual Solvents | google.com |

Sustainability in the synthesis of dipotassium hydrogen phosphate is enhanced by the recycling of the mother liquor. The mother liquor is the residual solution remaining after the crystallization and separation of the product. wikipedia.org This solution contains dissolved product as well as any soluble impurities. wikipedia.org

However, it is important to manage the recycling process to prevent the accumulation of impurities. wikipedia.org In some processes, the recycled mother liquor is monitored, and if the concentration of impurities surpasses a certain threshold (e.g., 50 ppm), it is discarded. atamanchemicals.com This ensures that the quality of the final product is not compromised by the build-up of impurities in the reaction mixture. wikipedia.org The implementation of mother liquor recycling represents a key strategy for improving the economic and environmental performance of dipotassium hydrogen phosphate synthesis.

Dipotassium Hydrogen Phosphate as a Catalyst in Organic Synthesis

Dipotassium hydrogen phosphate (K₂HPO₄) has emerged as a noteworthy heterogeneous catalyst in the field of organic synthesis. Its utility is particularly pronounced in facilitating specific carbon-carbon and carbon-oxygen bond-forming reactions. The solid-phase nature of the catalyst simplifies product purification and can contribute to more environmentally benign synthetic protocols. Research has demonstrated its effectiveness in reactions that are crucial for creating complex organic molecules.

Catalytic Activity in Michael Addition Reactions

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction in organic chemistry. nih.govrsc.orgmdpi.com Dipotassium hydrogen phosphate has been identified as an effective catalyst in specific variations of this reaction.

Detailed research has shown that K₂HPO₄ facilitates the conversion of stabilized phosphorus ylides, which are generated in situ. The process often begins with the reaction between triphenylphosphine (B44618) and dialkyl acetylenedicarboxylates. tandfonline.comtandfonline.com Protonation of the reactive intermediates by a suitable acidic compound leads to the formation of vinyltriphenylphosphonium salts. tandfonline.comtandfonline.comresearchgate.net These salts then undergo a Michael addition reaction with a conjugate base to produce the corresponding phosphorus ylides. tandfonline.comtandfonline.comresearchgate.net It is in the subsequent conversion of these stabilized ylides that dipotassium hydrogen phosphate powder exhibits its catalytic activity. tandfonline.comtandfonline.com In one study, this catalytic system was investigated for the C-vinylation of diphenylacetonitrile (B117805). tandfonline.com The reaction sequence, culminating in the K₂HPO₄-catalyzed step, provides a pathway to highly functionalized butenedioate (B8557255) derivatives. tandfonline.com

Stereoselective Conversions

A significant aspect of the catalytic function of dipotassium hydrogen phosphate is its role in promoting stereoselectivity. Stereoselective synthesis is critical in chemistry as the spatial arrangement of atoms in a molecule can dictate its properties and function. nih.govnih.gov

K₂HPO₄ powder has been found to catalyze the stereoselective synthesis of various organic compounds. For instance, it is instrumental in the conversion of stabilized phosphorus ylides to dialkyl (Z)-2-[cyano(diphenyl)methyl]-2-butenedioates. tandfonline.com This reaction proceeds with notable stereoselectivity, yielding the (Z)-isomer preferentially. tandfonline.com Similarly, the catalyst has been employed in the stereoselective O-vinylation of 1-(2-Hydroxy-1-naphthyl)-1-ethanone, leading to dialkyl (E, Z)-2-(1-acetyl-2-naphthyl)-2-butenedioates. tandfonline.com The ability to control the stereochemical outcome of these reactions highlights the specific catalytic nature of dipotassium hydrogen phosphate, as other tested inorganic powders such as MgSO₄, ZnO, Al₂O₃, and SiO₂ did not yield the desired products. tandfonline.comtandfonline.com

| Starting Materials | Catalyst | Product | Stereochemistry | Reference |

|---|---|---|---|---|

| Stabilized phosphorus ylides derived from diphenylacetonitrile, triphenylphosphine, and dialkyl acetylenedicarboxylates | Dipotassium hydrogen phosphate powder | Dialkyl-2-[cyano(diphenyl)methyl]-2-butenedioates | (Z)-isomer | tandfonline.com |

| Stabilized phosphorus ylides derived from 1-(2-Hydroxy-1-naphthyl)-1-ethanone, triphenylphosphine, and dialkyl acetylenedicarboxylates | Dipotassium hydrogen phosphate powder | Dialkyl-2-(1-acetyl-2-naphthyl)-2-butenedioates | (E,Z)-isomers | tandfonline.com |

Solvent-Free and Microwave-Assisted Catalysis

In alignment with the principles of green chemistry, there is a growing emphasis on developing synthetic methods that minimize or eliminate the use of volatile organic solvents and reduce energy consumption. nih.govnih.gov Dipotassium hydrogen phosphate has proven to be an effective catalyst under solvent-free conditions, often coupled with microwave irradiation to accelerate reaction rates. tandfonline.comtandfonline.com Microwave-assisted organic synthesis utilizes the efficient heating of polar materials to achieve rapid temperature increases, often leading to dramatic reductions in reaction times and improved yields. researchgate.netmdma.chorganic-chemistry.org

The K₂HPO₄-catalyzed conversion of stabilized phosphorus ylides into butenedioate derivatives proceeds efficiently in a solventless system under both thermal and microwave conditions. tandfonline.comtandfonline.com The use of microwave irradiation, in particular, showcases a significant enhancement in reaction speed. at.ua For example, the C-vinylation of diphenylacetonitrile was completed in just 3 minutes under microwave irradiation (0.4 KW), whereas the same reaction required 45 minutes of thermal heating at 90°C. tandfonline.com A similar acceleration was observed in the O-vinylation of 1-(2-hydroxy-1-naphthyl)-1-ethanone, which concluded in 3 minutes with microwave heating, compared to 1 hour at 100°C under conventional thermal conditions. tandfonline.com This demonstrates that the combination of a solid-phase catalyst like K₂HPO₄ with microwave technology offers a rapid and efficient protocol for these specific organic transformations. tandfonline.comtandfonline.com

| Reaction Type | Microwave Conditions | Thermal Conditions | Reference |

|---|---|---|---|

| Stereoselective C-vinylation of diphenylacetonitrile | 3 minutes (0.4 KW power) | 45 minutes (90°C) | tandfonline.com |

| Stereoselective O-vinylation of 1-(2-Hydroxy-1-naphthyl)-1-ethanone | 3 minutes (0.4 power) | 1 hour (100°C) | tandfonline.com |

Solution Chemistry and Buffering Mechanisms

The behavior of dipotassium hydrogenphosphite (B1198204) in solution is largely dictated by the acid-base properties of the hydrogenphosphite ion. This ion can participate in dissociation equilibria, which allows it to function as a buffering agent, resisting changes in pH.

Dissociation Equilibria and pH Regulation

Dipotassium hydrogenphosphite is a salt derived from phosphorous acid (H₃PO₃). Phosphorous acid is a diprotic acid, meaning it can donate two protons in successive steps. wikipedia.orgchegg.com The dissociation equilibria relevant to the hydrogenphosphite ion are as follows:

H₂PO₃⁻ ⇌ H⁺ + HPO₃²⁻

HPO₃²⁻ ⇌ H⁺ + PO₃³⁻

The buffering capacity of a this compound solution stems from the presence of the hydrogenphosphite ion (HPO₃²⁻), which is the conjugate base of the dihydrogenphosphite ion (H₂PO₃⁻) and the conjugate acid of the phosphite ion (PO₃³⁻). This amphiprotic nature allows it to neutralize both added acids and bases, thereby regulating the solution's pH. The effectiveness of this buffering action is greatest at a pH near the acid dissociation constant (pKa) of the relevant equilibrium. For the H₂PO₃⁻/HPO₃²⁻ pair, the pKa is approximately 6.7, making it a useful buffer in near-neutral conditions. wikipedia.org

| Equilibrium | pKa Value |

|---|---|

| H₃PO₃ ⇌ H⁺ + H₂PO₃⁻ | ~1.3 |

| H₂PO₃⁻ ⇌ H⁺ + HPO₃²⁻ | ~6.7 |

Data sourced from multiple chemical references, indicating the two-stage dissociation of phosphorous acid. wikipedia.orgchegg.com

Interactions with Metal Ions and Chelating Properties

The phosphite anion demonstrates a notable ability to interact with metal ions, a property that is fundamental to several of its applications, including corrosion inhibition. academyart.edu Phosphonates, which are structurally related to phosphites, are recognized as strong chelating agents for various metal ions. amazonaws.comnih.govresearchgate.net This interaction involves the formation of complexes between the phosphite ion and the metal cation.

In the context of corrosion, phosphite ions react with ferrous (Fe²⁺) ions generated at the metal surface to form an insoluble protective film. mdpi.com This reaction effectively sequesters the metal ions, preventing them from participating in further corrosive processes. While the term "chelation" often implies the formation of multiple coordinate bonds from a single ligand to a central metal atom, the interaction of the simple phosphite ion with metal ions is more accurately described as complexation or precipitation. The ability to form stable complexes with divalent and trivalent metal ions is a key aspect of its chemical reactivity. amazonaws.commdpi.com

Interfacial and Surface Phenomena

At the interface between different phases, such as a solid metal surface in an aqueous solution or between two immiscible liquids, this compound exhibits behaviors that are leveraged in industrial processes.

Salting-Out Effects in Aqueous Systems for Separation Processes

Salting-out is a technique used to decrease the solubility of organic molecules in aqueous solutions by adding a high concentration of a salt. wikipedia.orgksu.edu.sawelch-us.com While extensive research documents the use of dipotassium hydrogen phosphate (K₂HPO₄) as an effective salting-out agent, the principle applies to other highly soluble salts like this compound. researchgate.net

The mechanism relies on the strong hydration of the salt's ions (K⁺ and HPO₃²⁻). When this compound is dissolved in water at high concentrations, the water molecules are drawn to solvate these ions. ksu.edu.sa This reduces the number of available water molecules to dissolve other solutes, such as proteins or organic solvents. wikipedia.org Consequently, the solubility of these other solutes decreases, causing them to precipitate or separate into a different phase. This effect is widely used for the purification of proteins and the recovery of solvents from fermentation broths. welch-us.comresearchgate.net The effectiveness of different salts in this process is often described by the Hofmeister series, which ranks ions based on their ability to structure water and influence the solubility of other molecules. ksu.edu.sa

| Factor | Mechanism | Effect |

|---|---|---|

| High Salt Concentration | Salt ions (e.g., K⁺, HPO₃²⁻) compete with the solute (e.g., protein) for water molecules. | Reduces the hydration of the solute. |

| Ion Hydration | Water molecules form hydration shells around the salt ions. | Decreases the amount of "free" water available to dissolve the solute. |

| Solute-Solute Interactions | Dehydrated solute molecules aggregate and precipitate. | Separation of the solute from the aqueous solution. |

Corrosion Inhibition Mechanisms on Metal Surfaces

Phosphite compounds are recognized as effective corrosion inhibitors for metals like mild steel, particularly in acidic or saline environments. researchgate.netresearchgate.netorientjchem.org The primary mechanism of inhibition involves the adsorption of phosphite ions onto the metal surface. This adsorption process blocks the active sites where corrosion (both anodic dissolution of the metal and cathodic reduction of oxygen or hydrogen ions) occurs. researchgate.net

Research on various phosphite-containing compounds has shown that they act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. researchgate.netorientjchem.org The process can be described in several steps:

Adsorption: Phosphite ions (HPO₃²⁻) in the aqueous solution adsorb onto the steel surface.

Film Formation: The adsorbed ions can react with the metal ions (e.g., Fe²⁺) that are formed during the initial stages of corrosion. This reaction leads to the formation of a stable, insoluble, and protective film on the metal surface.

Blocking of Active Sites: This protective layer acts as a physical barrier, isolating the metal from the corrosive environment and impeding the electrochemical reactions that drive corrosion. nih.gov

The efficiency of inhibition typically increases with the concentration of the phosphite inhibitor, up to a point where a complete protective layer is formed. researchgate.net

Redox Pathways: Dipotassium Hydrogen Phosphate as a Reducing Agent

The phosphorus atom in the hydrogenphosphite ion (HPO₃²⁻) is in the +3 oxidation state. This is an intermediate oxidation state for phosphorus, and it can be oxidized to the more stable +5 state found in phosphate (PO₄³⁻). wikipedia.org This propensity for oxidation makes phosphite a good reducing agent in certain chemical reactions. wikipedia.orgresearchgate.net

The oxidation of phosphite to phosphate is a thermodynamically favorable process. researchgate.net A notable example of a chemical redox pathway involving phosphite is its oxidation through Fenton chemistry. nih.gov In this system, ferrous ions (Fe²⁺) react with hydrogen peroxide to produce highly reactive hydroxyl radicals (•OH). These radicals readily oxidize phosphite to phosphate and can also lead to the formation of condensed phosphate species like pyrophosphate. nih.gov

This reaction underscores the role of phosphite as an electron donor. While kinetically stable under many conditions, its oxidation can be facilitated by strong oxidizing agents or catalytic processes, confirming its function as a reducing agent. mdpi.comgoogle.comacs.org

Mechanistic Investigations of Chemical Reactivity and Interactions

Reduction of Graphene Oxide Nanosheets

The reduction of graphene oxide (GO) is a critical process for restoring the electrical conductivity and π-conjugated structure of the carbon lattice, making the resulting reduced graphene oxide (rGO) suitable for a wide range of applications. Among the various chemical reducing agents explored, dipotassium (B57713) hydrogen phosphate (B84403) (K₂HPO₄) has been identified as an effective and environmentally benign option for the deoxygenation of GO nanosheets. Mechanistic investigations have focused on understanding the role of this compound in the removal of oxygen-containing functional groups from the GO surface.

It is important to note that the available research literature details the use of dipotassium hydrogen phosphate (K₂HPO₄) for the reduction of graphene oxide, not dipotassium hydrogen phosphite (B83602). The following information pertains to the mechanistic understanding of the reaction with dipotassium hydrogen phosphate.

The reduction of graphene oxide nanosheets using dipotassium hydrogen phosphate is a notable green chemistry approach, avoiding the use of highly toxic and hazardous reducing agents. mdpi.com The mechanism is predicated on the ability of the phosphate compound to efficiently remove oxygen-containing functional groups, thereby restoring the sp² hybridized carbon network. mdpi.com

The process involves the interaction of dipotassium hydrogen phosphate with the various oxygen functional groups present on the graphene oxide surface, such as epoxy, hydroxyl, carboxyl, and carbonyl groups. While the precise step-by-step mechanism is a subject of ongoing research, it is understood that the phosphate ions play a crucial role in the deoxygenation process. The reaction is typically carried out in an aqueous solution where the dipotassium hydrogen phosphate is dissolved.

Characterization of the resulting reduced graphene oxide provides evidence for the efficacy of the reduction. Techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and X-ray photoelectron spectroscopy (XPS) are employed to analyze the structural and chemical changes in the material before and after the reduction process.

Research Findings on the Reduction of Graphene Oxide using Dipotassium Hydrogen Phosphate

| Analytical Technique | Observation on Graphene Oxide (GO) | Observation on Reduced Graphene Oxide (rGO) | Interpretation |

| X-ray Diffraction (XRD) | Characteristic peak around 10-12° | Broad peak around 24-26° | Indicates an increase in the interlayer spacing in GO due to oxygen functional groups, and a restacking of the graphene sheets in rGO upon their removal. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Presence of absorption bands corresponding to C=O, C-O (epoxy/alkoxy), O-H, and C=C functional groups. | Significant decrease or disappearance of absorption bands related to oxygen-containing functional groups, with the C=C peak remaining. | Confirms the removal of oxygen functional groups from the graphene oxide surface. |

| Raman Spectroscopy | Two prominent peaks: the D band (disorder) and the G band (graphitic). The I(D)/I(G) ratio is relatively low. | The I(D)/I(G) ratio typically increases. | Suggests a decrease in the average size of the sp² domains upon reduction and an increase in the number of smaller graphitic domains. |

| X-ray Photoelectron Spectroscopy (XPS) | High intensity of the C1s peak corresponding to C-O and C=O bonds. | Significant decrease in the intensity of the C1s peaks associated with oxygenated carbon species. | Provides quantitative evidence of the removal of oxygen-containing functional groups. |

The use of dipotassium hydrogen phosphate offers a promising and sustainable route for the large-scale production of graphene-like materials from graphene oxide. mdpi.com The resulting reduced graphene oxide exhibits properties that make it suitable for various technological applications.

Comprehensive Spectroscopic and Structural Elucidation

Vibrational Spectroscopy Studies

Vibrational spectroscopy provides in-depth information about the molecular vibrations of a compound, offering insights into its structure, bonding, and interactions.

Micro-Raman spectroscopy is a powerful tool for investigating the behavior of dipotassium (B57713) hydrogenphosphite (B1198204) in aqueous solutions, particularly its aggregation and dehydration processes. Studies on single droplets of dipotassium hydrogenphosphite solution have revealed significant changes in the Raman spectra as the relative humidity (RH) is varied.

As the concentration of the this compound solution increases due to a decrease in RH, the peak position of the v1-PO3 band shifts. For instance, in a 1 mol·L−1 bulk solution, this band appears at approximately 991 cm−1. As the solution becomes more concentrated within a droplet, this peak shifts to lower wavenumbers: 986 cm−1 at 98.2% RH, 978 cm−1 at 70.2% RH, and 964 cm−1 at 30.0% RH. This shift is accompanied by an increase in the full width at half-maximum (fwhh) of the peak, from 16.3 cm−1 to 24.2 cm−1. These spectral changes indicate a transition of the HPO4 2− anions from monomers to dimers, trimers, and eventually to polyanions with chain-like structures.

The dehydration process can also be monitored by observing the area ratio of the water stretching band to the sum of the characteristic bands of the HPO4 2- anion. Furthermore, analysis of the O-H stretching envelope shows that the intensity ratios of the strong hydrogen bonding component (around 3255 cm−1) to the weak hydrogen bonding component (around 3417 cm−1) are sensitive to the association structures of the HPO4 2− ions.

| Condition | Peak Position (cm-1) | Full Width at Half-Maximum (fwhh) (cm-1) |

|---|---|---|

| 1 mol·L-1 bulk solution | 991 | 16.3 |

| Droplet at 98.2% RH | 986 | 17.2 |

| Droplet at 70.2% RH | 978 | 22.2 |

| Droplet at 30.0% RH | 964 | 24.2 |

The IR spectra of phosphates are generally characterized by bands corresponding to the vibrations of the [PO4]3- tetrahedron. For this compound, the presence of the hydrogen atom in the HPO4 2- anion leads to additional vibrational modes. The interpretation of these spectra involves identifying the fundamental vibrations of the phosphate (B84403) group, which include stretching and bending modes. Bands in the region of 1300-950 cm−1 are typically associated with P-O stretching vibrations, while those in the 640-400 cm−1 range are assigned to O-P-O bending vibrations. The presence of hydrogen introduces P-O-H bending and stretching vibrations. The crystalline environment can cause splitting of these bands due to crystal field effects.

Diffraction Techniques for Solid-State Characterization

Diffraction techniques are essential for determining the arrangement of atoms in a crystalline solid.

X-ray diffraction (XRD) is the primary method for elucidating the crystal structure of solid materials. For this compound, XRD studies have been conducted on its hydrated forms. The crystal structure of dipotassium hydrogen phosphate trihydrate (K2HPO4·3H2O) has been determined from X-ray powder diffraction data. It crystallizes in the orthorhombic system with the space group Pbca.

The unit cell parameters for K2HPO4·3H2O have been reported as:

a = 7.7882(7) Å

b = 13.838(1) Å

c = 13.833(2) Å

Unit-cell volume (V) = 1491 Å3

Z (number of formula units per unit cell) = 8

While the detailed crystal structure of the anhydrous form is also known, the trihydrate is a commonly encountered form. The analysis of the diffraction pattern allows for the determination of atomic positions within the crystal lattice, providing a precise model of the solid-state structure.

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 7.7882(7) |

| b (Å) | 13.838(1) |

| c (Å) | 13.833(2) |

| Volume (Å3) | 1491 |

| Z | 8 |

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local chemical environment of specific nuclei. For this compound, 31P NMR is particularly informative.

The 31P nucleus is a spin-1/2 nucleus, making it well-suited for NMR studies. The chemical shift of the 31P nucleus in the hydrogenphosphate (HPO4 2-) anion is sensitive to its chemical environment, including the pH of the solution. In aqueous solutions, this compound exists in equilibrium with other phosphate species, and the observed 31P chemical shift is a weighted average of the shifts of the different species present.

Studies have shown that 31P NMR can be used as a noninvasive method to measure the pH of solutions containing phosphate buffers. By taking advantage of the different chemical shifts of the various phosphate species (H3PO4, H2PO4-, HPO4 2-, and PO4 3-) that are populated at different pH values, a calibration curve can be established. This technique is most precise near the pKa values of the phosphate system. For the H2PO4-/HPO4 2- equilibrium, which is relevant for this compound solutions, this method is particularly accurate in the pH range of approximately 5.8 to 8.0.

Advanced Materials Science and Engineering Applications

Geopolymer Chemistry and Structural Modification

Efflorescence Phenomena in Geopolymer Matrices

Dipotassium (B57713) hydrogen phosphite (B83602) (K₂HPO₄) is utilized as a chemical retarder in geopolymer mortars and concretes, particularly those based on Class C fly ash, to extend their setting time. researchgate.net While beneficial for workability, the introduction of K₂HPO₄ has been observed to intensify the phenomenon of efflorescence on the surface of hardened geopolymer specimens. researchgate.netresearchgate.net

Efflorescence is the formation of crystalline deposits, typically white, on the surface of materials. In geopolymers, this is often caused by the migration of soluble alkali salts from within the matrix to the surface, where they react with atmospheric carbon dioxide. The disparity between anions and cations within the geopolymer framework can lead to this phenomenon. researchgate.netresearchgate.net The presence of monovalent and trivalent anions, such as the phosphates from K₂HPO₄, influences crystal growth and the development of the aluminosilicate (B74896) structure, thereby affecting the extent of efflorescence. researchgate.net

Research has focused on mitigating this effect by incorporating supplementary cementitious materials. One study investigated the use of paper mill sludge ash (PMSA), a calcium-rich aluminosilicate source, to counteract the efflorescence induced by K₂HPO₄. researchgate.net The findings indicated that a partial replacement of fly ash with PMSA can effectively reduce the formation of efflorescence crystals.

Below is a table summarizing the observed effects of additives on geopolymer mortar properties.

| Additive | Concentration (by weight of fly ash) | Primary Role | Secondary Effect |

| Dipotassium Hydrogen Phosphite (K₂HPO₄) | 0.1%, 0.3%, 0.5% | Chemical Retarder | Intensified Efflorescence |

| Paper Mill Sludge Ash (PMSA) | 5%, 10% | Efflorescence Reduction | Enhanced Degree of Reaction |

This table provides a simplified summary of findings from studies on geopolymer additives.

The inclusion of 5% PMSA was found to have the most significant effect on reducing the development of efflorescence crystals while also increasing the degree of reaction within the geopolymer system. researchgate.net

Biomaterials Synthesis and Characterization

Hydroxyapatite (B223615) Formation via Precursor Routes

In the field of biomaterials, dipotassium hydrogen phosphite serves as a critical phosphorus precursor for the synthesis of hydroxyapatite (HAp), the primary inorganic component of natural bone and teeth. scispace.comicm.edu.pl The biomimetic synthesis of HAp powder often employs a precipitation method under physiological conditions, such as a pH of 7.4 and a temperature of 37°C, to mimic natural biological processes. scispace.com

Studies have systematically compared the effects of different phosphorus precursors on the properties of the resulting HAp powder. In one such study, dipotassium hydrogen phosphite (DPHP) was evaluated alongside diammonium hydrogen phosphate (B84403) (DAHP), ammonium (B1175870) dihydrogen phosphate (ADHP), and orthophosphoric acid (OPA), with calcium acetate (B1210297) used as the calcium precursor. scispace.comicm.edu.pl The results, confirmed through X-ray diffraction (XRD) and Fourier transform infrared (FTIR) analysis, showed that pure hydroxyapatite structures could be successfully synthesized using dipotassium hydrogen phosphite. scispace.com

The choice of precursor was found to influence the structure, particle size, and morphological properties of the biomimetic hydroxyapatite. icm.edu.pl While pure HAp was formed with most precursors, the use of ADHP, for instance, led to a phase transition causing the formation of secondary phases like apatite and whitlockite. icm.edu.pl

| Phosphorus Precursor | Abbreviation | Resulting HAp Structure |

| Diammonium hydrogen phosphate | DAHP | Pure Hydroxyapatite |

| Ammonium dihydrogen phosphate | ADHP | Phase Transition Observed |

| Dipotassium hydrogen phosphite | DPHP | Pure Hydroxyapatite |

| Orthophosphoric acid | OPA | Pure Hydroxyapatite |

This table illustrates the outcomes of using different phosphorus precursors in the biomimetic synthesis of hydroxyapatite, based on findings from comparative studies.

Aqueous Solutions as Bone Phantom Materials

Aqueous solutions of dipotassium hydrogen phosphite are instrumental in the creation of calibration phantoms for quantitative computed tomography (QCT), a technique used for precise bone mineral density (BMD) measurements. worldscientific.com QCT measures density in Hounsfield units (HU), which must be converted to standard physical units (mg/cm³) through calibration with a phantom of known densities. worldscientific.com

While solid phantoms made of hydroxyapatite are available, liquid phantoms using K₂HPO₄ solutions offer significant advantages, particularly in specialized applications like avian anatomy, where commercial human-centric phantoms are unsuitable. worldscientific.com These liquid phantoms are fabricated by preparing solutions with varying concentrations of K₂HPO₄ in water, creating reference materials that mimic different bone densities. worldscientific.com

Research has demonstrated the stability and accuracy of these K₂HPO₄-based phantoms. A strong linear correlation (R² close to 1.0) is consistently found between the CT numbers (HU) and the known concentration of the dipotassium hydrogen phosphite solution. worldscientific.comresearchgate.net This allows for reliable calibration and accurate BMD quantification. The ease of preparation and adaptability make these aqueous solutions a valuable tool in both clinical and research settings for bone densitometry. worldscientific.com

| K₂HPO₄ Concentration (mg/cm³) | Resulting CT Number (HU) - Example | Correlation (R²) |

| 0 | Corresponds to water | |

| 50 | Varies with scanner settings | |

| 100 | Varies with scanner settings | ~0.99 |

| 200 | Varies with scanner settings | |

| 400 | Varies with scanner settings |

This interactive table presents typical concentrations used in K₂HPO₄ phantoms and highlights the strong linear correlation observed in QCT calibration studies. Exact HU values depend on specific scanner parameters.

Academic Research in Biological and Environmental Systems

Plant Physiological and Biochemical Responses

Dipotassium (B57713) hydrogenphosphite (B1198204), a salt of phosphorous acid, has a complex and multifaceted role in plant nutrition and growth. It serves as a direct source of the essential macronutrient potassium (K), which is vital for numerous cellular functions, including enzyme activation and maintaining ionic balance. researchgate.netbartlett.com However, its function as a phosphorus (P) source is not straightforward.

Chemically, the phosphorus in dipotassium hydrogenphosphite is in the phosphite (B83602) (Phi) form (PO₃³⁻), which is distinct from phosphate (B84403) (PO₄³⁻), the form of phosphorus that plants primarily absorb and metabolize. bartlett.comfrontiersin.orgnih.gov Research indicates that phosphite is not readily converted to phosphate within plant tissues and therefore cannot be used as a direct P nutrient to the same extent as phosphate. bartlett.comnih.govnottingham.ac.uk In fact, applying phosphite to phosphorus-deficient plants can sometimes suppress the plant's natural responses to phosphate starvation, potentially impeding growth. nih.govmdpi.com

This compound has been shown to increase plant tolerance to various abiotic stresses, including drought. bartlett.comnih.govresearchgate.net The mechanisms behind this stress amelioration are linked to its biostimulant effects on plant physiology rather than direct nutritional input of phosphorus.

Research in wheat demonstrates that phosphite treatment can improve the ability of plants to tolerate abiotic stresses by enhancing both nitrogen (N) and carbon (C) assimilation. frontiersin.orgnih.gov This leads to improved root growth, which allows the plant to explore a larger soil volume for water and nutrients. frontiersin.org Furthermore, phosphite application has been associated with improved gas exchange capabilities, such as photosynthetic rates, especially under conditions of nutrient and water limitation. frontiersin.orgnih.govresearchgate.net By helping to maintain physiological functions under stress, this compound enables plants to better withstand and recover from adverse environmental conditions. nottingham.ac.ukresearchgate.net

Phosphite applications can influence the synthesis and accumulation of various secondary metabolites that are crucial for plant growth, development, and defense. frontiersin.orgnih.gov Research on strawberries, for example, has shown that phosphite treatment can enhance the levels of free amino acids, proteins, sugars, and anthocyanins in the leaves. frontiersin.orgnih.gov These compounds serve as precursors for a wide range of other metabolites, including pigments and hormones. frontiersin.orgnih.gov The induction of the shikimic acid pathway is one of the proposed mechanisms by which phosphite influences the synthesis of these secondary metabolites. nih.gov

While phosphite is known to modulate metabolite accumulation in various terrestrial plants, specific research detailing the effect of this compound on carotenoid accumulation in algae was not found in the reviewed literature. Carotenoids are a class of pigments essential for photosynthesis and protection against photooxidative damage in algae. mdpi.comnih.govresearchgate.net Their production in microalgae is often induced by stress factors such as high light, high temperature, and nutrient deprivation. nih.gov

Plant Pathology and Antifungal Mechanisms

This compound is recognized for its dual-action approach to managing plant diseases, exhibiting both direct inhibitory effects on pathogens and the ability to stimulate the plant's innate defense systems. mdpi.commdpi.comaloki.hu

The phosphite ion has a direct inhibitory effect on the growth and reproduction of various plant pathogens, particularly oomycetes like Phytophthora and Pythium. nih.govapsnet.orgnih.gov This direct action is a key component of its fungicidal properties. The primary mechanisms of direct pathogen inhibition include:

Inhibition of Mycelial Growth: Phosphite has been shown to significantly reduce the mycelial growth of fungi. mdpi.com For instance, in studies with Colletotrichum lindemuthianum, a potassium phosphite solution reduced mycelial growth by 42%. mdpi.com

Inhibition of Spore Germination: The compound can also inhibit the germination of fungal spores, preventing the initial infection process. nih.govmdpi.commdpi.com

**Table 1: Direct Antifungal Effect of a Potassium Phosphite Solution on *Colletotrichum lindemuthianum***

| Parameter | Concentration | Mycelial Growth Inhibition (%) | Spore Germination Inhibition (%) |

|---|---|---|---|

| C. lindemuthianum | 5 mL L⁻¹ | 42% | 48% |

Data sourced from a study on bean anthracnose, demonstrating the direct fungistatic effects of potassium phosphite. mdpi.com

Beyond its direct effects, this compound is a potent inducer of plant resistance, "priming" the plant's immune system to respond more quickly and robustly to pathogen attacks. mdpi.comnih.govnih.gov This induction of systemic acquired resistance (SAR) involves a cascade of biochemical and cellular changes. mdpi.comnih.gov

Key induced defense responses include:

Activation of Signaling Pathways: Phosphite treatment activates major plant defense signaling pathways, including those mediated by salicylic (B10762653) acid (SA), jasmonic acid (JA), and ethylene (B1197577) (ET). researchgate.netnih.govnih.gov

Production of Reactive Oxygen Species (ROS): Plants treated with phosphite exhibit an increased production of ROS, such as hydrogen peroxide (H₂O₂), which acts as a signaling molecule in the defense response and can be directly antimicrobial. aloki.hunih.govut.ac.ir

Accumulation of Defense Compounds: The application of phosphite leads to the accumulation of phytoalexins and phenolic compounds, which are antimicrobial secondary metabolites. bartlett.comaloki.hunih.govnih.gov

Expression of Defense-Related Proteins: It stimulates the expression of pathogenesis-related (PR) proteins, such as PR1, and defense enzymes. mdpi.comaloki.hunih.gov Studies in bean plants showed that a potassium phosphite solution stimulated the expression of PR1, PR3 (chitinase), PR4 (chitinase), and POD (peroxidase) genes, with expression levels increasing further upon infection. mdpi.com

Physical Barrier Reinforcement: Phosphite can trigger the thickening of cell walls through the deposition of polysaccharides like callose, creating a stronger physical barrier to pathogen invasion. bartlett.comnih.govresearchgate.net

Table 2: Examples of Host Defense Responses Induced by Potassium Phosphite (KPhi)

| Defense Response | Observation in Research | Plant/Pathogen System |

|---|---|---|

| Enzyme Activity | Increased activity of Catalase (CAT), Guaiacol Peroxidase (GPX), and Superoxide Dismutase (SOD). ut.ac.ir | Cucumber / Fusarium oxysporum |

| Gene Expression | Upregulation of defense genes PR1, PR3, PR4, and POD. mdpi.com | Bean / Colletotrichum lindemuthianum |

| Metabolite Accumulation | Increased accumulation of phytoalexins and total phenols. aloki.hunih.gov | Potato / Phytophthora infestans |

| Signaling Pathway Activation | Acts on Salicylic Acid (SA) and Reactive Oxygen Species (ROS) pathways. nih.gov | Coffee / Rust |

This table summarizes findings from various studies on the defense-inducing effects of potassium phosphite.

Protective versus Curative Action in Disease Control

Dipotassium hydrogen phosphite, a salt of phosphorous acid, has been a subject of significant research in plant pathology, primarily for its role in managing diseases caused by oomycetes. The mode of action is often described as having a dual effect: a direct antifungal activity on the pathogen and an indirect action by stimulating the plant's natural defense mechanisms. nih.govmdpi.com Research findings consistently highlight its efficacy as a protective agent rather than a curative one.

Studies have demonstrated that pre-inoculation (protective) treatments with dipotassium hydrogen phosphite are effective in controlling certain plant diseases. For instance, in controlled experiments against rust fungi, foliar applications of dipotassium hydrogen phosphite before inoculation provided significant disease control. researchgate.net Specifically, at a 1% concentration, it resulted in 64.0-70.8% disease control against Puccinia triticina (leaf rust of wheat) and 67.1-73.6% control against Uromyces appendiculatus (bean rust). researchgate.net

Conversely, post-inoculation (curative) treatments with the compound have been shown to be ineffective against the same rust fungi. researchgate.net This suggests that dipotassium hydrogen phosphite's primary value in managing these diseases lies in its application before the establishment of an infection. The compound works by inhibiting mycelial growth and spore germination of phytopathogenic fungi and by priming the plant's defense systems, which involves the increased expression of defense-related genes. mdpi.comresearchgate.net This priming effect prepares the plant to respond more rapidly and effectively to subsequent pathogen attacks. mdpi.com

The protective effect's persistence and efficacy can be influenced by several factors, including the plant species, the specific pathogen, the concentration of the phosphite solution, and the application method. unito.it

Table 1: Efficacy of Dipotassium Hydrogen Phosphite (K2HPO3) in Disease Control

| Pathogen | Host Plant | Treatment Type | Disease Control (%) |

|---|---|---|---|

| Puccinia triticina | Wheat | Protective | 64.0 - 70.8% |

| Puccinia triticina | Wheat | Curative | Ineffective |

| Uromyces appendiculatus | Bean | Protective | 67.1 - 73.6% |

| Uromyces appendiculatus | Bean | Curative | Ineffective |

Microbiological and Fermentation Sciences

Component of Microbial Culture Media

Dipotassium hydrogen phosphite is a frequently utilized component in the formulation of a wide array of microbial culture media. chemicalbook.commpbio.com Its inclusion serves two primary functions: it acts as a source of essential nutrients and as a buffering agent to maintain a stable pH. mpbio.com

As a nutrient source, it supplies phosphorus and potassium, both of which are vital for microbial growth and metabolism. chemicalbook.comresearchgate.net Phosphorus is a fundamental component of nucleic acids (DNA and RNA), phospholipids (B1166683) in cell membranes, and adenosine (B11128) triphosphate (ATP), the main energy currency of the cell. wikipedia.org Potassium is a critical cofactor for numerous enzymes and plays a key role in maintaining osmotic balance within the cell.

The compound is used in media for the cultivation of bacteria and fungi, including in industrial applications such as the production of antibiotics like penicillin and streptomycin. chemicalbook.com It is also a standard component in phosphate-buffered saline (PBS), a common buffer solution used in biological research to maintain pH and osmolarity for cell-based studies. mpbio.com

Table 2: Applications of Dipotassium Hydrogen Phosphite in Microbiology

| Application Area | Specific Use |

|---|---|

| General Microbiology | Component of bacterial and fungal culture media |

| Industrial Fermentation | Nutrient for antibiotic (e.g., penicillin) culture medium |

| Biochemical Research | Component of Phosphate-Buffered Saline (PBS) |

| Pharmaceuticals | Used in the preparation of cell culture media and reagent buffer systems |

Regulation of pH in Fermentation Processes

Maintaining a stable pH is critical for the success of most fermentation processes, as microbial growth and product formation are often highly sensitive to changes in acidity or alkalinity. Dipotassium hydrogen phosphite is widely employed as a buffering agent in the fermentation industry to regulate and stabilize the pH of the culture medium. chemicalbook.commedchemexpress.com

During microbial fermentation, the metabolism of substrates can lead to the production of acidic or basic byproducts, which can drastically alter the pH of the medium. An uncontrolled pH shift can inhibit microbial growth, reduce the yield of the desired product, or even lead to cell death. The aqueous solution of dipotassium hydrogen phosphite is slightly alkaline, and its buffering capacity helps to neutralize acidic compounds produced during fermentation, thereby preventing sharp drops in pH. chemicalbook.com This stable environment allows for optimal enzyme function and sustained microbial activity throughout the fermentation process. The regulation of pH is considered one of the most important control factors in glucose fermentation, influencing the spectrum of products generated. nih.gov

Phosphorus Cycling and Environmental Interactions

Integration into Biogeochemical Phosphorus Cycles

The traditional view of the biogeochemical phosphorus cycle centers on phosphate (PO₄³⁻) as the primary mobile form of phosphorus. wikipedia.org This cycle involves the weathering of phosphate-containing rocks, uptake by organisms, transfer through the food web, and eventual return to soil and sediments. wikipedia.org However, recent research has highlighted the presence and role of reduced phosphorus compounds, such as phosphite (HPO₃²⁻), in the global phosphorus cycle. researchgate.netnih.gov

Phosphite is now understood to be a widespread component in various environments, including soils, freshwater systems, and oceans, participating in a global phosphorus redox cycle. researchgate.netnih.gov While most plants cannot directly metabolize phosphite as a phosphorus source, certain microorganisms possess the phosphite dehydrogenase (ptxD) gene, which enables them to oxidize phosphite to phosphate. researchgate.net This microbial action represents a key pathway for the integration of phosphite into the broader biological phosphorus cycle. wikipedia.org

The presence of phosphite in the environment is attributed to both biotic and abiotic sources. nih.gov Its high solubility and mobility in soil mean it is less prone to fixation than phosphate, making it an interesting component of the environmental phosphorus pool. researchgate.net The recognition of phosphite's role challenges the long-held belief that phosphorus does not undergo significant redox reactions in the environment and confirms its active participation in the global biogeochemical cycle. nih.govconestogac.on.ca

State of the Art Analytical Methodologies

Chromatographic Separation Techniques

Chromatography is a cornerstone for the separation and analysis of phosphites. Ion chromatography and reverse-phase liquid chromatography are particularly prominent, leveraging the ionic nature and polarity of the phosphite (B83602) anion.

Aqueous two-phase systems (ATPS) represent a liquid-liquid extraction technique used for the separation and purification of biological products and other compounds. sapub.org These systems are formed by mixing two water-soluble but immiscible components, such as two different polymers or a polymer and a salt, in water above their critical concentrations. sapub.orgwikipedia.org A common and cost-effective example is the polyethylene (B3416737) glycol (PEG)/phosphate (B84403) salt system. sapub.orgnih.gov

The partitioning of a target molecule, such as a protein or a specific compound, between the two aqueous phases is influenced by various factors including the type of polymer and salt, pH, and temperature. sapub.orgnih.gov In a typical application, a crude mixture is introduced into the ATPS. After phase separation, the target compound is concentrated in one phase, while impurities are partitioned into the other. For instance, a two-stage ATPS process can be designed where the first stage removes contaminants, and a second "back extraction" stage moves the product of interest into a new phase, allowing for the recycling of the polymer-rich phase. jmb.or.kr This technique offers a benign environment for biomolecules, as both phases are composed of over 80% water, minimizing denaturation. sapub.org The practical development of PEG/phosphate systems has been demonstrated for the recovery of bulk protein fractions from yeast. nih.gov

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a fundamental tool for the analysis of phosphites.

Ion Chromatography (IC): This technique is highly effective for separating anions like phosphite, phosphate, and hypophosphite. shodex.com Suppressed conductivity ion chromatography can achieve sensitive detection of phosphite in complex matrices like freshwater, even in the presence of high concentrations of interfering ions such as chloride and sulfate (B86663). nih.gov Optimized conditions, including the use of specific analytical columns (e.g., AS11 HC) and gradient elution, enable detection limits at the micromolar (μM) level. nih.gov The methodology has been successfully applied to confirm the presence of phosphite in environmental water samples. nih.gov

Reverse-Phase HPLC (RP-HPLC): In RP-HPLC, dipotassium (B57713) hydrogenphosphite (B1198204) serves a critical role as a component of the mobile phase buffer. carlroth.comscharlab.comscharlab.com Phosphate buffers are widely used to control the pH of the mobile phase, which is essential for achieving reproducible separation of analytes, especially when dealing with acidic or basic compounds. carlroth.com For instance, a mobile phase consisting of acetonitrile (B52724) and a dipotassium hydrogen phosphate water solution (pH adjusted to 6.0) has been used for the analysis of pharmaceutical compounds. taylorandfrancis.com The concentration of the buffer is a key parameter; high concentrations (e.g., 50 mM) in mobile phases with a high proportion of organic solvent can sometimes lead to precipitation and baseline noise. researchgate.net

Electrochemical Detection and Characterization

Electrochemical methods offer high sensitivity and are often more cost-effective and portable than chromatographic techniques. researchgate.net These methods are used for both direct and indirect detection of phosphite and related phosphorus species.

Amperometric titration is one such technique used for determining phosphite in samples like fertilizers. nih.gov This method can be based on the oxidation of phosphite by iodine, with the endpoint detected using platinum microelectrodes. nih.govresearchgate.net Key parameters that influence the accuracy of the titration, such as pH, buffer composition, and temperature, must be carefully controlled. nih.govresearchgate.net For example, titrations performed at 70°C in a pH 6.8 phosphate buffer have shown good agreement with spectrophotometric methods. nih.gov

More recently, the development of electrochemical sensors for phosphate detection has advanced significantly. researchgate.netmdpi.com Many of these sensors rely on the formation of a phosphomolybdate complex, which can be electrochemically reduced or oxidized. nih.gov The resulting electrical signal is proportional to the phosphate concentration. While many sensors are designed for phosphate, the underlying principles can be adapted for phosphite detection, often by including a pre-oxidation step to convert phosphite to phosphate. acs.org Novel electrode materials, such as boron-doped diamond (BDD), have shown excellent electrochemical activity and reproducibility for detecting the phosphomolybdate complex. nih.gov

Below is a table summarizing the performance of a BDD-based electrochemical sensor for phosphate detection.

| Parameter | Value | Reference |

| Linear Range 1 | 0.02–0.4 mg/L | nih.gov |

| Linear Range 2 | 0.4–3 mg/L | nih.gov |

| Detection Limit | 0.004 mg/L | nih.gov |

| Reproducibility (RSD) | 1.23% - 2.98% (for 35 consecutive tests) | nih.gov |

Role as an Analytical Reagent and Standard

Beyond being an analyte, dipotassium hydrogenphosphite is a vital reagent and standard in many analytical chemistry procedures. scharlab.commedchemexpress.com Its consistent quality and well-defined properties make it suitable for preparing standards and controlling experimental conditions.

Phosphate buffers are ubiquitous in biological and chemical laboratories due to their effectiveness in maintaining a stable pH, typically in the range of 6.2 to 8.2. welch-us.comgbiosciences.com this compound (K₂HPO₄), as the conjugate base, is used with a corresponding acid, typically monopotassium phosphate (KH₂PO₄), to prepare these buffers. pharmaguideline.com

The preparation of a standard phosphate buffer involves several key steps:

Determine Target Parameters: Specify the desired molarity, volume, and pH of the buffer. gbiosciences.com

Calculate Component Masses: Using the Henderson-Hasselbalch equation (pH = pKa + log([Base]/[Acid])), the required ratio and amounts of the acidic (KH₂PO₄) and basic (K₂HPO₄) components are calculated. gbiosciences.comthoughtco.com The pKa for the H₂PO₄⁻/HPO₄²⁻ equilibrium is approximately 7.21. aatbio.com

Dissolution and pH Adjustment: The calculated masses of the salts are dissolved in distilled water (slightly less than the final volume). gbiosciences.com The pH is then carefully measured with a calibrated pH meter and adjusted to the target value using a strong acid (like HCl) or a strong base (like NaOH or KOH). gbiosciences.comaatbio.com

Final Volume Adjustment: Once the desired pH is achieved, distilled water is added to reach the final target volume. gbiosciences.com

It is crucial to prepare buffers at the temperature at which they will be used, as temperature changes can affect dissociation constants and thus the final pH. gbiosciences.com

The following table provides an example recipe for a 0.2 M phosphate buffer at pH 7.4, adapted from a common protocol using sodium phosphates. The principle remains the same for potassium salts.

| Component | Stock Solution | Volume for 100 mL Buffer |

| Dipotassium Hydrogenphosphate (K₂HPO₄) | 0.2 M | 81 mL |

| Monopotassium Phosphate (KH₂PO₄) | 0.2 M | 19 mL |

This table is illustrative of the ratios used in phosphate buffer preparation, based on data for sodium phosphate solutions. welch-us.com

Titrimetry provides a classic and reliable method for determining the purity of this compound and for quantifying phosphite in various samples.

Acid-Base Titration: The purity of this compound can be determined by alkalimetric assay. sigmaaldrich.com A standardized acid-base titration is employed. For instance, a weighed amount of the dried sample can be dissolved in a known excess of a strong acid (e.g., 1 N hydrochloric acid). fao.org The excess acid is then back-titrated with a standardized strong base (e.g., 1 N sodium hydroxide) to the equivalence point, which can be determined using a pH meter. fao.org The amount of acid consumed by the sample is used to calculate its purity.

Redox Titration: For the determination of phosphite content, redox titrations are commonly used. A well-established method involves the reaction of phosphite with a standard iodine solution in a neutral or slightly alkaline medium. researchgate.netscispace.com The reaction is as follows: H₃PO₃ + I₂ + H₂O → H₃PO₄ + 2HI The titration can be performed directly, titrating the sample with a standard iodine solution until a faint yellow color persists. researchgate.net Alternatively, a back-titration can be performed where an excess of iodine is added, and the unreacted iodine is then titrated with a standard thiosulfate (B1220275) solution using starch as an indicator. researchgate.netscispace.com The accuracy of this method is dependent on factors like pH, temperature, and the composition of the buffer used. researchgate.netscispace.com Studies have shown that for a Na₂HPO₄/NaH₂PO₄ buffer at 70 °C, the titration time is approximately 10 minutes, with a relative standard deviation (R.S.D.) of 0.4% for direct titration. researchgate.netscispace.com

Future Research Trajectories and Interdisciplinary Outlook

Computational Chemistry and Molecular Modeling Studies

While dedicated computational studies specifically targeting dipotassium (B57713) hydrogenphosphite (B1198204) are still emerging, the trajectory of future research can be inferred from theoretical investigations on analogous phosphate (B84403) and phosphonate (B1237965) systems. The application of computational chemistry and molecular modeling is set to unravel the nuanced electronic and structural characteristics of the hydrogenphosphite anion (HPO₃²⁻) and its interactions within a crystalline or solvated environment.

Key Research Areas:

Structural and Electronic Properties: Density Functional Theory (DFT) will be a important tool for optimizing the molecular geometry of the HPO₃²⁻ anion and calculating its electronic properties. Such studies can predict bond lengths, bond angles, and the distribution of electron density, providing insights into the molecule's reactivity. The calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies will help in understanding its chemical reactivity and kinetic stability.

Vibrational Spectra Analysis: Theoretical calculations are crucial for interpreting experimental vibrational spectra (Infrared and Raman). By computing the vibrational frequencies of the HPO₃²⁻ anion, researchers can assign specific spectral bands to the stretching and bending modes of the P-H and P-O bonds. This correlation between theoretical and experimental data is essential for characterizing phosphite-containing materials. DFT calculations on related phosphate groups have successfully established correlations between vibrational frequencies and subtle changes in P-O bond lengths, a methodology directly applicable to phosphites.

Intermolecular Interactions: Molecular dynamics simulations can model the behavior of dipotassium hydrogenphosphite in aqueous solutions. These simulations provide a molecular-level understanding of ion-solvent and ion-ion interactions, including the role of hydrogen bonding. This knowledge is fundamental to its application in areas where its solution behavior is critical.

Reaction Mechanisms: Computational methods are invaluable for elucidating the mechanisms of reactions involving phosphites. For instance, DFT has been used to study the elementary steps of hypophosphite reactions on metal surfaces, including adsorption and dehydrogenation. Similar approaches can be applied to understand the role of this compound as a precursor or reagent in chemical synthesis.

The table below summarizes key computational parameters that are central to future molecular modeling studies of the hydrogenphosphite anion.

| Computational Parameter | Objective | Relevant Techniques |

| Optimized Molecular Geometry | Determine the most stable 3D arrangement of atoms, including bond lengths and angles. | Density Functional Theory (DFT) |

| Vibrational Frequencies | Predict infrared and Raman spectra to aid in the experimental characterization of phosphite (B83602) compounds. | DFT, Hartree-Fock (HF) |

| HOMO-LUMO Energy Gap | Assess the chemical reactivity and kinetic stability of the molecule. | DFT |

| Molecular Electrostatic Potential | Identify nucleophilic and electrophilic sites to predict intermolecular interaction patterns. | DFT, HF |

| Solvation Energy | Understand the thermodynamics of dissolving the compound in various solvents. | Solvation Models (e.g., PCM) |

Development of Novel Chemical Derivatives and Functional Materials

This compound serves as a versatile and valuable building block for the synthesis of new chemical derivatives and advanced functional materials. Its reactivity and structural attributes make it a promising precursor for a wide range of applications, from catalysis to materials science.

Future research in this area will likely focus on several key themes:

Precursor for Metal-Organic Frameworks (MOFs): The phosphite anion can act as a ligand to coordinate with metal ions, forming metal phosphite frameworks. These materials are analogous to the widely studied metal phosphonates and carboxylates. The potential to create porous structures with high thermal and chemical stability makes them candidates for applications in gas storage, separation, and catalysis.

Synthesis of Organophosphorus Compounds: As a reagent, this compound can be used in the synthesis of more complex organophosphorus molecules. Its role as an intermediate or scaffold is an area of active exploration for creating compounds with tailored electronic and structural properties.

Development of Catalytic Materials: Research into the catalytic applications of this compound derivatives is a promising avenue. For example, the closely related dipotassium hydrogen phosphate has been shown to catalyze organic reactions, such as the synthesis of butenedioates. Investigating the catalytic potential of phosphite-based materials in similar or novel reactions is a logical next step.

Functional Materials for Electronics and Energy: The unique properties of phosphorus-containing compounds make them interesting for materials science. Research could explore the creation of phosphite-derived materials with specific optical, electronic, or magnetic properties. For example, dipotassium hydrogen phosphate has been used as a reducing agent in the synthesis of reduced graphene oxide, a material with significant electronic applications. The potential of this compound in similar green synthesis routes for advanced materials warrants investigation.

The table below outlines potential functional materials that could be derived from this compound and their prospective applications.

| Material Class | Synthetic Approach | Potential Applications |

| Metal Phosphite Frameworks | Reaction of K₂HPO₃ with various metal salts under solvothermal conditions. | Gas storage, catalysis, ion exchange |

| Organophosphorus Derivatives | Use as a nucleophilic reagent or precursor in multi-step organic synthesis. | Specialty chemicals, ligands for catalysis |

| Composite Materials | Incorporation into polymer matrices or use as a reducing/stabilizing agent. | Advanced composites, electronic components |

| Catalysts | Deposition on solid supports or use as a homogeneous catalyst. | Green chemistry, fine chemical synthesis |

Integration into Sustainable Chemical Processes and Circular Economy Models

The principles of green chemistry and the circular economy are increasingly guiding chemical research and industrial practices. This compound and phosphites, in general, are well-positioned to play a role in this transition towards more sustainable systems.

Future research will likely focus on the following areas:

Green Synthesis Routes: Developing more sustainable methods for producing this compound itself is a key research goal. This includes exploring processes that minimize energy consumption and waste generation, such as electrodialysis metathesis, which has been studied for potassium phosphate production. researchgate.net Utilizing waste streams, such as waste phosphoric acid, as starting materials also aligns with green chemistry principles. researchgate.net

Phosphites as Green Agrochemicals: Phosphites are recognized as environmentally friendly compounds in agriculture, acting as biostimulants and fungicides. mdpi.comfrontiersin.orgnih.gov Future research will aim to optimize their application to enhance crop yields and resilience to stress, thereby reducing the need for more toxic conventional pesticides. mdpi.comfrontiersin.orgnih.gov Their high solubility and mobility in plants make them efficient for nutrient delivery. frontiersin.org

Phosphorus and Potassium Recycling: The finite nature of phosphate rock reserves necessitates the development of a circular economy for phosphorus. frontiersin.orgmdpi.com Research into recovering phosphorus and potassium from waste streams (e.g., wastewater, agricultural runoff) and converting them into valuable products like this compound is critical. frontiersin.orgmdpi.com This approach not only conserves resources but also mitigates the environmental problems associated with nutrient pollution, such as the eutrophication of water bodies. chemical-sales.com

Benign Reducing Agents: The use of dipotassium hydrogen phosphate as an environmentally friendly reducing agent for graphene oxide highlights the potential for phosphites to replace hazardous reagents in industrial processes. nih.gov Further exploration of this compound in similar green reduction reactions could lead to more sustainable manufacturing pathways for a variety of materials.

The integration of this compound into a circular economy model is summarized in the table below.

| Circular Economy Principle | Application to this compound | Research Focus |

| Resource Efficiency | Use as a highly soluble and plant-available source of phosphorus and potassium, reducing overuse and soil fixation. mdpi.comfrontiersin.org | Optimizing agricultural formulations and delivery methods. |

| Waste Valorization | Synthesis from recovered phosphorus and potassium from wastewater, agricultural, and industrial side streams. frontiersin.orgmdpi.com | Developing efficient and cost-effective recovery and conversion technologies. |

| Green Chemistry | Employing sustainable production methods and utilizing the compound as a benign reagent to replace toxic chemicals in synthesis. researchgate.netnih.gov | Designing energy-efficient synthesis routes and expanding its application as a green chemical. |

| Pollution Prevention | Reducing phosphorus runoff and eutrophication by using more efficient phosphite-based fertilizers and recycling nutrients. frontiersin.orgchemical-sales.com | Studying the environmental fate and transport of phosphites; developing nutrient capture systems. |

Q & A

Q. What analytical techniques are recommended for confirming the chemical identity and purity of dipotassium hydrogen phosphate in research settings?

Methodological Answer:

- X-ray crystallography : Use programs like ORTEP-III or WinGX to resolve crystal structures and verify molecular geometry .

- Titration : Employ JECFA-recommended assays (e.g., acid-base titration) to determine purity, with a minimum acceptable assay value of 98% on a dried basis .

- Spectroscopy : Validate phosphate content via UV-Vis or fluorometric assays, ensuring sample dilution for readings exceeding standard curves .

- Quality Control : Cross-check against ACS reagent specifications for appearance (white crystalline powder), pH (8.7–9.4 at 20°C), and solubility .

Q. What are the established protocols for synthesizing high-purity dipotassium hydrogen phosphate in laboratory conditions?

Methodological Answer:

- Neutralization Reaction : React phosphoric acid (H₃PO₄) with potassium hydroxide (KOH) in a 1:2 molar ratio under controlled pH (8.5–9.5). Monitor neutralization using pH meters .

- Purification : Crystallize the product via slow evaporation, followed by centrifugal separation and drying at 100°C to remove moisture (<2.5% residual water) .

- Impurity Control : Add arsenic and heavy metal removal agents (e.g., EDTA) during synthesis to meet pharmacopeial standards (<0.0003% As, <0.002% Pb) .

Advanced Research Questions

Q. How should researchers address inconsistencies in phosphate quantification results between colorimetric and fluorometric assays?

Methodological Answer:

- Interference Analysis : Identify matrix effects (e.g., organic solvents or proteins) that may quench fluorescence in fluorometric assays . Use background subtraction for samples with high autofluorescence .

- Replicate Testing : Perform triplicate measurements and apply statistical validation (e.g., Student’s t-test) to assess method precision .

- Method Cross-Validation : Compare results with ion chromatography or ICP-MS to resolve discrepancies, ensuring calibration curves align with JECFA standards .

Q. What strategies optimize dipotassium hydrogen phosphate’s performance as a buffer in enzymatic studies requiring precise pH control?

Methodological Answer:

- Buffer Formulation : Prepare 0.2 M phosphate buffer (pH 10.5) by dissolving 34.8 g K₂HPO₄ in 750 mL H₂O, adjusting with NaOH, and diluting to 1 L .

- Ionic Strength Adjustment : Maintain ionic strength ≤0.1 M to avoid enzyme inhibition. Use conductivity meters to verify consistency .

- Stability Testing : Store buffers at 4°C and monitor pH drift over 72 hours; discard if variation exceeds ±0.2 units .

Q. How can crystallographic data resolve structural ambiguities in dipotassium hydrogen phosphate complexes?

Methodological Answer:

- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Cu-Kα radiation (λ = 1.5418 Å) to resolve H-bonding networks .

- Refinement : Apply SHELXL-97 for structure refinement, ensuring R-factor <5% and bond-length accuracy ±0.01 Å .